Ethyl 7-chloro-8-oxooctanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chloro-8-oxooctanoate typically involves the nucleophilic substitution reaction of 6-chloroacetyl chloride with a nucleophilic reagent in the presence of a condensing agent and phosphorus pentoxide (P2O5). The intermediate product, 6-chloroacetyl cyanide, undergoes hydrolysis under acidic conditions followed by another nucleophilic substitution reaction with a second nucleophilic reagent to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chloro-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-chloro-8-oxooctanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism of action of ethyl 7-chloro-8-oxooctanoate involves its interaction with molecular targets such as enzymes or receptors. The chloro and keto groups play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl 8-chloro-7-oxooctanoate
- Ethyl 7-chloro-7-formylheptanoate
- Octanoic acid derivatives
Comparison: Ethyl 7-chloro-8-oxooctanoate is unique due to the specific positioning of the chloro and keto groups on the octanoate chain. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For example, ethyl 7-chloro-7-formylheptanoate has a formyl group instead of a keto group, leading to different reactivity and applications .
Properties
Molecular Formula |
C10H17ClO3 |
---|---|
Molecular Weight |
220.69 g/mol |
IUPAC Name |
ethyl 7-chloro-8-oxooctanoate |
InChI |
InChI=1S/C10H17ClO3/c1-2-14-10(13)7-5-3-4-6-9(11)8-12/h8-9H,2-7H2,1H3 |
InChI Key |
FMANXNQTSIOTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC(C=O)Cl |
Origin of Product |
United States |
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